3-(isocyanatomethyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(isocyanatomethyl)-1,2-oxazole” is also known as Isophorone diisocyanate (IPDI). It is an organic compound in the class known as isocyanates . It is a colorless to slightly yellow liquid with a pungent odor .

Synthesis Analysis

Isophorone diisocyanate is produced in relatively small quantities. It is used in special applications such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light . A study has shown that waterborne polyurethanes derived from polytetramethylene ether glycol (PTMG), 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate, 1,4-butanediol and dimethylolpropionic acid were synthesized .Molecular Structure Analysis

The molecular formula of Isophorone diisocyanate is C12H18N2O2 and its molecular weight is 222.3 g/mol .Chemical Reactions Analysis

Isophorone diisocyanate reacts with all substances containing active hydrogen atoms such as water, alcohols, phenols, amines, mercaptans, amides, urethanes, and ureas .Physical And Chemical Properties Analysis

Isophorone diisocyanate is a colorless to slightly yellow liquid with a pungent odor. It has a specific gravity of 1.06 and a flash point of 311°F. It decomposes in water and reacts with water to form carbon dioxide .Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(isocyanatomethyl)-1,2-oxazole involves the reaction of 3-bromo-1,2-oxazole with potassium cyanate followed by treatment with methylamine.", "Starting Materials": [ "3-bromo-1,2-oxazole", "potassium cyanate", "methylamine" ], "Reaction": [ "Step 1: 3-bromo-1,2-oxazole is reacted with potassium cyanate in anhydrous DMF at 80°C for 24 hours to yield 3-(cyanatomethyl)-1,2-oxazole.", "Step 2: The resulting product from step 1 is then treated with excess methylamine in ethanol at room temperature for 24 hours to yield 3-(isocyanatomethyl)-1,2-oxazole.", "Step 3: The product is purified by column chromatography to obtain the final compound." ] } | |

CAS RN |

204277-06-5 |

Product Name |

3-(isocyanatomethyl)-1,2-oxazole |

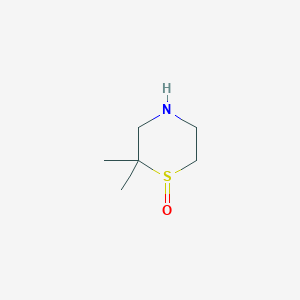

Molecular Formula |

C5H4N2O2 |

Molecular Weight |

124.1 |

Purity |

85 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)